molecular formula C12H17NO B6210724 N,6,8-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine CAS No. 1156777-08-0

N,6,8-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine

Cat. No. B6210724
CAS RN: 1156777-08-0
M. Wt: 191.3
InChI Key:
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Description

Coumarins or benzopyran-2-ones are a group of nature-occurring lactones first derived from Tonka beans in 1820 . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .


Synthesis Analysis

The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . These reported methods are carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst, and other procedures .


Molecular Structure Analysis

The molecular structure of these compounds is complex and varies depending on the specific derivative. For example, the molecular structure of 2H-1-Benzopyran-2-one, 3,4-dihydro-6-methyl- is available as a 2d Mol file .


Chemical Reactions Analysis

The chemical reactions of these compounds can be complex and varied. For example, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) as a highly efficient and homogeneous catalyst was successfully applied for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives by a one-pot multi-component reaction (MCR) in water .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary greatly depending on the specific derivative. For example, 3,4-dihydro-2H-pyran is a colorless liquid with a freezing point of -70℃, boiling point of 86-87℃, relative density of 0.9221 (19/15℃), refractive index of 1.4402 (19℃), and flash point of -15℃ .

Mechanism of Action

The mechanism of action of these compounds can vary greatly depending on the specific derivative and its biological properties. Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been intensively screened for different biological properties .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N,6,8-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine involves the condensation of 2,4-pentanedione with 3,4-dihydro-2H-pyran followed by alkylation with methyl iodide and reduction with lithium aluminum hydride.", "Starting Materials": [ "2,4-pentanedione", "3,4-dihydro-2H-pyran", "methyl iodide", "lithium aluminum hydride" ], "Reaction": [ "Step 1: Condensation of 2,4-pentanedione with 3,4-dihydro-2H-pyran in the presence of a base such as sodium ethoxide to form 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one.", "Step 2: Alkylation of the above product with methyl iodide in the presence of a base such as potassium carbonate to form N,6,8-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine.", "Step 3: Reduction of the above product with lithium aluminum hydride in anhydrous ether to form the final product N,6,8-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine." ] }

CAS RN

1156777-08-0

Product Name

N,6,8-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine

Molecular Formula

C12H17NO

Molecular Weight

191.3

Purity

95

Origin of Product

United States

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